Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Description

Structural Characteristics and Nomenclature

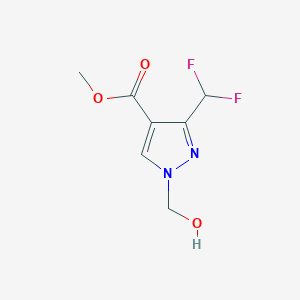

The compound’s IUPAC name, methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate, systematically describes its substituent arrangement (Figure 1). The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at positions 1, 3, and 4. Key features include:

- Position 1 : A hydroxymethyl group (-CH2OH), introducing polarity and hydrogen-bonding capacity.

- Position 3 : A difluoromethyl group (-CF2H), contributing electronegativity and metabolic stability.

- Position 4 : A methyl ester (-COOCH3), enhancing solubility and serving as a synthetic handle for further derivatization.

The molecular formula (C7H8F2N2O3) and weight (206.15 g/mol) were confirmed via high-resolution mass spectrometry. The SMILES notation (O=C(C1=CN(CO)N=C1C(F)F)OC) and InChI key (HRFYJCVKYIOTQQ-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database indexing.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₂N₂O₃ |

| Molecular Weight | 206.15 g/mol |

| SMILES | O=C(C1=CN(CO)N=C1C(F)F)OC |

| InChI Key | HRFYJCVKYIOTQQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(CO)N=C1C(F)F |

The hydroxymethyl group’s orientation influences hydrogen-bonding networks, while the difluoromethyl group’s electron-withdrawing effects modulate ring electronic properties. X-ray crystallography of analogous pyrazoles reveals planar ring geometries with substituents adopting equatorial configurations to minimize steric strain.

Properties

Molecular Formula |

C7H8F2N2O3 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1-(hydroxymethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H8F2N2O3/c1-14-7(13)4-2-11(3-12)10-5(4)6(8)9/h2,6,12H,3H2,1H3 |

InChI Key |

HRFYJCVKYIOTQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters with Difluoroacetyl Halides

A foundational approach involves the cyclocondensation of α,β-unsaturated esters with 2,2-difluoroacetyl halides. This method, adapted from the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be modified to introduce the hydroxymethyl group.

Procedure :

-

Step 1 : React 2,2-difluoroacetyl chloride with methyl acrylate in the presence of a base (e.g., triethylamine) at −20°C to form a difluoroacetylated intermediate.

-

Step 2 : Hydrolyze the ester group under alkaline conditions to yield a carboxylic acid intermediate.

-

Step 3 : Condense with hydroxymethylhydrazine in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours.

-

Step 4 : Methylate the carboxylic acid using dimethyl sulfate in aqueous NaOH to obtain the final ester.

Key Considerations :

Halogenation-Diazotization-Coupling Sequence

An alternative route leverages halogenation and diazonium coupling, inspired by methods for 4-halo-3-(difluoromethyl)pyrazoles.

Procedure :

-

Step 1 : Brominate 1-methyl-3-aminopyrazole at the 4-position using N-bromosuccinimide (NBS) in acetic acid.

-

Step 2 : Diazotize the amine with NaNO₂/HCl at 0°C, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O.

-

Step 3 : Introduce the hydroxymethyl group via nucleophilic substitution using formaldehyde under basic conditions.

-

Step 4 : Esterify the 4-carboxylic acid intermediate with methanol and H₂SO₄.

Key Considerations :

Grignard Exchange-Carbonation Strategy

This method, derived from carboxylation protocols for pyrazole derivatives, emphasizes C–C bond formation.

Procedure :

-

Step 1 : Prepare 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole via bromination.

-

Step 2 : Perform a Grignard exchange with isopropylmagnesium chloride in THF at −30°C.

-

Step 3 : Quench the organometallic intermediate with gaseous CO₂ to form the carboxylic acid.

-

Step 4 : Esterify with methanol and introduce the hydroxymethyl group via hydroxymethylation of the methyl substituent.

Key Considerations :

-

Temperature Sensitivity : Grignard reactions require strict anhydrous conditions and sub-zero temperatures to prevent decomposition.

-

Yield : Total yields for three-step sequences approximate 64% in analogous syntheses.

Optimization Strategies and Challenges

Isomer Suppression Techniques

Isomeric impurities (e.g., 5-(difluoromethyl) regioisomers) are a persistent challenge. Strategies include:

Recrystallization Protocols

Recrystallization solvents critically impact purity:

-

Ethanol-Water Systems : A 40% ethanol/water mixture is optimal for removing residual isomers, yielding >99.5% purity.

-

Methanol-Water Systems : For hygroscopic intermediates, 35% methanol/water minimizes product loss.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Ratio | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–79 | 99.7 | 96:4 | High |

| Diazotization-Coupling | 64 | 99.5 | >99:1 | Moderate |

| Grignard-Carbonation | 60–65 | 99.0 | 95:5 | Low |

Key Insights :

-

The cyclocondensation route offers the best balance of yield and scalability.

-

Diazotization-coupling excels in purity but requires stringent temperature control.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

-

Solvent Choice : Ethanol/water recrystallization aligns with green chemistry principles.

-

Waste Streams : Halogenated byproducts (e.g., NaBr from bromination) require neutralization before disposal.

Emerging Methodologies

Enzymatic Esterification

Lipase-mediated esterification offers a biocatalytic alternative to traditional acid-catalyzed methods, achieving 85–90% conversion with minimal side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, where nucleophiles can replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of Methyl 3-(difluoromethyl)-1-(carboxymethyl)-1H-pyrazole-4-carboxylate.

Reduction: Formation of Methyl 3-(monofluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is utilized as an important intermediate in the synthesis of several fungicides that operate via the inhibition of succinate dehydrogenase (SDHI). This mechanism disrupts the mitochondrial respiration chain in fungi, making this compound crucial for developing effective agricultural treatments against various fungal pathogens.

Key Fungicides Derived from the Compound

| Fungicide Name | Year Registered | Target Pathogen |

|---|---|---|

| Isopyrazam | 2010 | Alternaria species |

| Sedaxane | 2011 | Zymoseptoria tritici |

| Bixafen | 2011 | Broad-spectrum fungal control |

| Fluxapyroxad | 2011 | Phytophthora infestans |

| Benzovindiflupyr | 2012 | Various crop diseases |

| Pydiflumetofen | 2016 | Major crop pests |

| Inpyrfluxam | 2019 | Emerging fungal threats |

These fungicides have shown effectiveness against major crop diseases, including early blight and septoria leaf blotch, which are significant threats to agricultural productivity .

Medicinal Chemistry Applications

Pharmacological Potential

The pyrazole ring structure is known for its diverse pharmacological activities. Compounds containing this moiety, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that derivatives of this compound can potentially serve as lead compounds for drug development.

Biological Activities

- Antimicrobial Activity : Pyrazole derivatives have been documented to possess significant antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties.

- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route is optimized to enhance yield and purity while minimizing by-products.

Synthesis Overview

- Starting Material : N-methyl-3-aminopyrazole

- Key Reactions : Bromination, diazotization, coupling with difluoromethyl trifluoroborate, and subsequent carboxylation.

- Yield : The total yield can reach up to 64%, with high purity levels exceeding 99.5% .

Case Studies and Research Findings

Several studies have explored the applications of this compound in both agricultural and medicinal contexts:

- A study published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of pyrazole derivatives, showcasing their potential as antimicrobial agents .

- Recent research focused on the crystal structure and reactivity of pyrazole derivatives has provided insights into their interaction mechanisms at a molecular level, further supporting their use in drug design .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity to target proteins, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Hydroxymethyl vs. Methyl : The hydroxymethyl group increases polarity, enhancing solubility in polar solvents compared to DFPA’s methyl group .

- Difluoromethyl vs.

- Ester vs. Acid : The methyl ester in the target compound may act as a prodrug, improving bioavailability compared to carboxylic acid analogs like DFPA .

Physicochemical Properties

- Solubility : The hydroxymethyl group likely improves aqueous solubility compared to DFPA (methyl) and ethyl esters (e.g., Ethyl 5-methyl-1,3-diphenyl analog) .

- Thermal Stability : Methyl esters generally exhibit higher stability than ethyl analogs, as seen in melting point comparisons (e.g., DFPA’s m.p. 136°C vs. Ethyl 5-methyl-1,3-diphenyl analog’s lower stability) .

Biological Activity

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS: 2171314-26-2) is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This compound is structurally related to other pyrazole derivatives that exhibit significant antifungal properties through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

- Molecular Formula : C7H8F2N2O3

- Molar Mass : 206.15 g/mol

- Density : 1.49 g/cm³ (predicted)

- Boiling Point : 333.3 °C (predicted)

- pKa : 12.80 (predicted)

The primary mechanism of action for this compound, similar to other pyrazole derivatives, involves the inhibition of SDH. This inhibition disrupts the electron transport chain, leading to decreased ATP production and ultimately causing cell death in fungi. This mechanism has been well-documented in various studies focusing on related compounds .

Antifungal Activity

Research indicates that derivatives of this compound have shown promising antifungal activity against several phytopathogenic fungi. A series of studies tested various amides derived from this compound against seven different fungal strains, revealing moderate to excellent antifungal properties. Notably, one derivative exhibited higher antifungal activity than the widely used fungicide boscalid .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrazole derivatives and their biological activity has been explored extensively. A three-dimensional quantitative structure-activity relationship (QSAR) model was developed for these compounds, which helped identify key structural features contributing to their antifungal efficacy. The presence of specific functional groups, such as difluoromethyl and hydroxymethyl, was found to enhance biological activity by facilitating stronger interactions with the target enzyme .

In Vitro Studies

In vitro assays have demonstrated that this compound and its derivatives significantly inhibit the mycelial growth of various fungi, including species responsible for major crop diseases. The results from these studies suggest that these compounds could be effective alternatives to traditional fungicides, particularly in integrated pest management strategies .

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| 9m | Higher than Boscalid | |

| Isopyrazam | Effective against Alternaria spp. | |

| Fluxapyroxad | Broad-spectrum efficacy |

Environmental Impact and Safety

Given the increasing regulatory scrutiny on chemical pesticides, understanding the environmental impact and safety profile of this compound is crucial. Preliminary studies indicate that while this compound is effective against specific pathogens, its environmental persistence and potential toxicity to non-target organisms need further investigation .

Q & A

Q. What synthetic routes are commonly employed for Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions impact yield?

The compound can be synthesized via cyclocondensation of appropriate precursors, such as ester derivatives of pyrazole-carboxylic acids, under controlled conditions. For example, analogous syntheses involve reacting carbonyl chlorides with hydroxylamine derivatives in the presence of catalysts like triethylamine ( ). Key factors include temperature (e.g., 95°C for acyl chloride formation), solvent choice (e.g., CH₂Cl₂ for stepwise reactions), and stoichiometric ratios to minimize side products. Yield optimization often requires iterative adjustment of these parameters and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxymethyl (-CH₂OH) and carboxylate esters. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, in related pyrazole derivatives, ¹H NMR couplings between pyrazole ring protons and fluorinated groups (e.g., -CF₂H) help confirm substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include using personal protective equipment (PPE), such as nitrile gloves and fume hoods, due to potential irritancy ( ). Storage should adhere to room-temperature, dry conditions to prevent hydrolysis. Spill management requires inert absorbents, and disposal must follow local regulations for fluorinated organic waste. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic effects like tautomerism or solvent interactions. Methodological approaches include:

- 2D NMR techniques (e.g., COSY, HSQC) to map proton-carbon correlations.

- Variable-temperature NMR to assess conformational flexibility.

- Computational validation using density functional theory (DFT) to simulate spectra and compare with experimental data. For example, studies on pyrazole-carboxylic acid derivatives used DFT to assign vibrational modes in IR spectra .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

Slow evaporation or solvent vapor diffusion in polar solvents (e.g., methanol/water mixtures) promotes nucleation. Crystal quality is enhanced by:

- Seeding techniques to control crystal size.

- Temperature gradients during crystallization.

- SHELX software for refining structural models against diffraction data, particularly for resolving disorder in fluorinated substituents ( ). Mercury CSD can visualize packing patterns and validate intermolecular interactions .

Q. How can computational chemistry predict reactivity or interaction sites in this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), leveraging software like Gaussian or AutoDock. For example, theoretical studies on pyrazole derivatives correlated electrostatic potential maps with observed anti-microbial activity .

Q. What steps validate discrepancies between experimental and computational data (e.g., vibrational frequencies)?

- Cross-referencing multiple methods : Compare IR/Raman data with DFT-predicted frequencies.

- Scaling factors : Apply empirical corrections to computational outputs (e.g., 0.96–0.98 scaling for B3LYP/6-31G*).

- Crystallographic validation : Use X-ray-derived bond lengths/angles to refine computational models ( ).

Methodological Tables

| Spectroscopic Technique | Key Application |

|---|---|

| ¹⁹F NMR | Confirms difluoromethyl substitution |

| HRMS | Validates molecular ion ([M+H]⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.